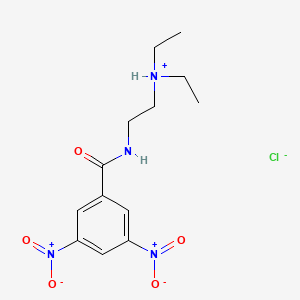
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with a diethylaminoethyl group attached to the amide nitrogen. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride typically involves multiple steps:
Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The resulting 3,5-dinitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Addition: The acid chloride is reacted with beta-diethylaminoethylamine to form the amide bond, yielding 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride involves its interaction with molecular targets through its nitro and amide functional groups. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the nitro groups at the 3 and 5 positions but lacks the diethylaminoethyl group and amide functionality.
3,5-Dinitrobenzamide: Similar structure but without the diethylaminoethyl group.
特性
CAS番号 |
56223-34-8 |
|---|---|
分子式 |
C13H19ClN4O5 |
分子量 |
346.77 g/mol |
IUPAC名 |
2-[(3,5-dinitrobenzoyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18N4O5.ClH/c1-3-15(4-2)6-5-14-13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,3-6H2,1-2H3,(H,14,18);1H |
InChIキー |
WSZXOBGCOAIDIS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


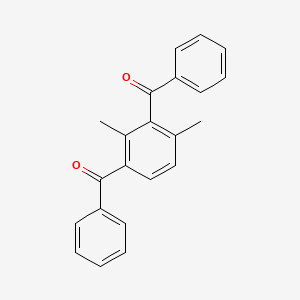
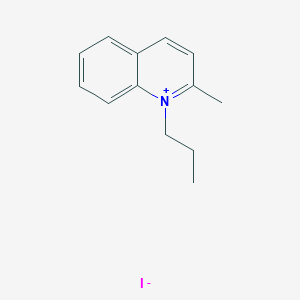
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
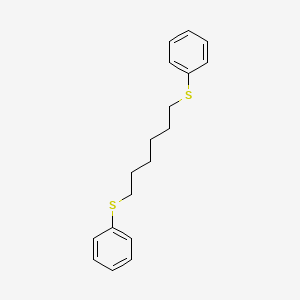
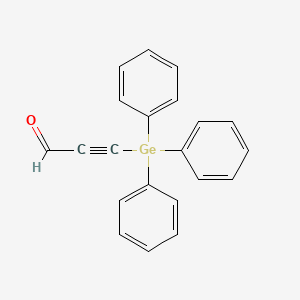
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
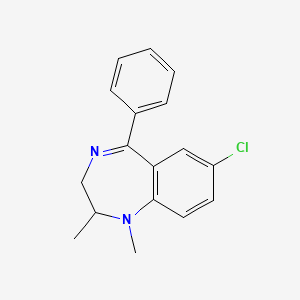
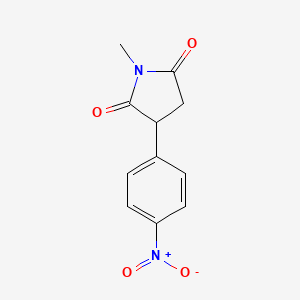
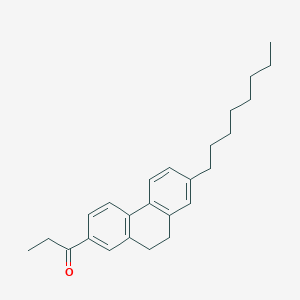
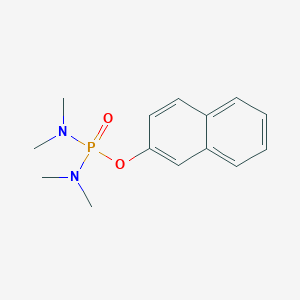
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
